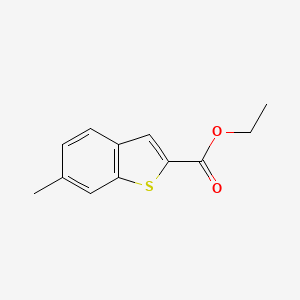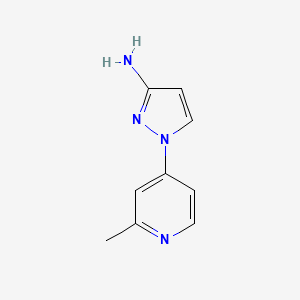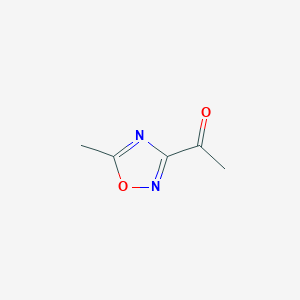![molecular formula C26H28N4O5S B2508472 3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888435-62-9](/img/structure/B2508472.png)
3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives, which are structurally related to the compound , involves an efficient approach using di-2-pyridyl thionocarbonate (DPT) as a substitute for thiophosgene, reducing potential environmental impact. The cyclization of thiosemicarbazide derivatives is facilitated by powdery copper/copper(I) iodide as a catalyst, with structural elucidation confirmed by 1H NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined through single-crystal X-ray diffraction studies. It crystallizes in the triclinic crystal system and is stabilized by N-H...O and C-H...O hydrogen bond interactions .
Chemical Reactions Analysis
An unexpected thermal rearrangement was observed in the reaction of certain guanidines with triethyl orthoacetate, leading to pyrimido[1,2-a][1,3,5]triazin-6-ones. However, this rearrangement did not occur with guanidines bearing a tertiary amino or anilino substituent, such as morpholino, which is relevant to the compound .
Physical and Chemical Properties Analysis
The synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones revealed that the morpholin ring adopts a chair conformation, and the indole heterocycle is nearly planar. The crystal structures are characterized by strong N-H...O hydrogen bonds and are linked into a three-dimensional framework by a combination of N-H...N, N-H...O hydrogen bonds, and weak C-F...π and π...π interactions .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has been conducted on the synthesis of 5H-pyrimido[5,4-b]indole derivatives, a class to which the compound belongs. These studies have explored reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides leading to the formation of derivatives that undergo various chemical transformations, including alkylation at nitrogen and sulfur atoms. This demonstrates the compound's utility in the synthesis of novel heterocyclic compounds with potential biological activities (Shestakov et al., 2009).
Potential Biological Activities
Derivatives of the compound have been synthesized and evaluated for their potential biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. These activities are attributed to the compound's ability to undergo chemical modifications, leading to the formation of molecules with significant pharmacological potential. For example, thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have shown promising antioxidant and antimicrobial activities (Saundane et al., 2012).
Anticonvulsant Activity
The compound's derivatives have also been investigated for their anticonvulsant activity, highlighting the chemical's versatility and potential as a lead compound for the development of new medications targeting neurological disorders. These studies provide insights into the structure-activity relationships necessary for designing more effective anticonvulsant agents (Severina et al., 2019).
Antimicrobial Applications
Another significant area of research is the exploration of the compound's antimicrobial properties. Novel derivatives have been synthesized and shown to exhibit potent antimicrobial activity against various bacteria and fungi, highlighting the compound's potential as a scaffold for the development of new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, underscoring the need for new therapeutic options (Sarhan et al., 2021).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S/c1-15-12-29(13-16(2)35-15)22(31)14-36-26-28-23-18-7-5-6-8-19(18)27-24(23)25(32)30(26)17-9-10-20(33-3)21(11-17)34-4/h5-11,15-16,27H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPETZQBTNAGXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)


![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)
![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)